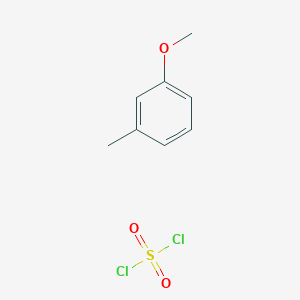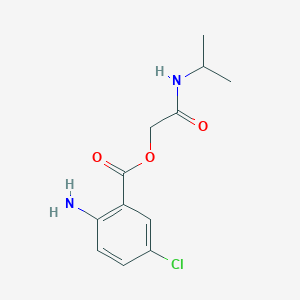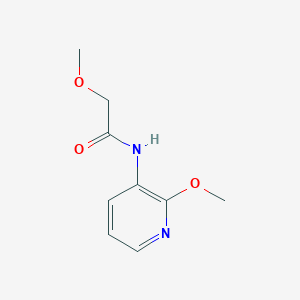
5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both furan and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common method includes the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide. The final step involves the oxidation of the carbothioamide with potassium ferricyanide in an alkaline medium to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions, such as nitration, bromination, and acylation, are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Molecular bromine in 1,2-dichloroethane for bromination; acyl chlorides for acylation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, bromo, or acyl derivatives.
Aplicaciones Científicas De Investigación
5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Mecanismo De Acción
The mechanism of action of 5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparación Con Compuestos Similares
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Similar structure with a thiazole and furan ring, but different biological activities.
Dabrafenib: Contains a thiazole nucleus and is used as an anticancer drug.
Dasatinib: Another thiazole-containing anticancer drug.
Uniqueness
5-(((2-(Furan-2-yl)thiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is unique due to its specific combination of furan and thiazole rings, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1094459-97-8 |
|---|---|
Fórmula molecular |
C10H8N4OS3 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
5-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H8N4OS3/c11-9-13-14-10(18-9)17-5-6-4-16-8(12-6)7-2-1-3-15-7/h1-4H,5H2,(H2,11,13) |
Clave InChI |
YAHHSDLJFMNDTC-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NC(=CS2)CSC3=NN=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-methoxypropyl)benzamide](/img/structure/B14911268.png)


![((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline](/img/structure/B14911283.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B14911300.png)




![2-[(E)-(2,5-dimethylphenyl)(hydroxyimino)methyl]benzoic acid](/img/structure/B14911333.png)


